

In Vitro Biological Targets of Acifran: A Technical Guide

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Compound of Interest

Compound Name: *Acifran*

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Abstract

Acifran is a potent hypolipidemic agent that has been identified as a full agonist for two members of the hydroxycarboxylic acid (HCA) receptor family: GPR109A (HCAR2) and GPR109B (HCAR3). These G-protein coupled receptors (GPCRs) are crucial mediators of lipid metabolism. This technical guide provides a comprehensive overview of the in vitro biological targets of **Acifran**, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows. The information compiled herein is intended to support further research and drug development efforts centered on **Acifran** and its therapeutic targets.

Primary Biological Targets of Acifran

In vitro studies have conclusively identified **Acifran** as a potent and full agonist for the high-affinity and low-affinity niacin receptors, GPR109A and GPR109B, respectively.[1][2] These receptors, also known as HCAR2 and HCAR3, are Gi-coupled GPCRs.[3] The activation of these receptors by **Acifran** initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

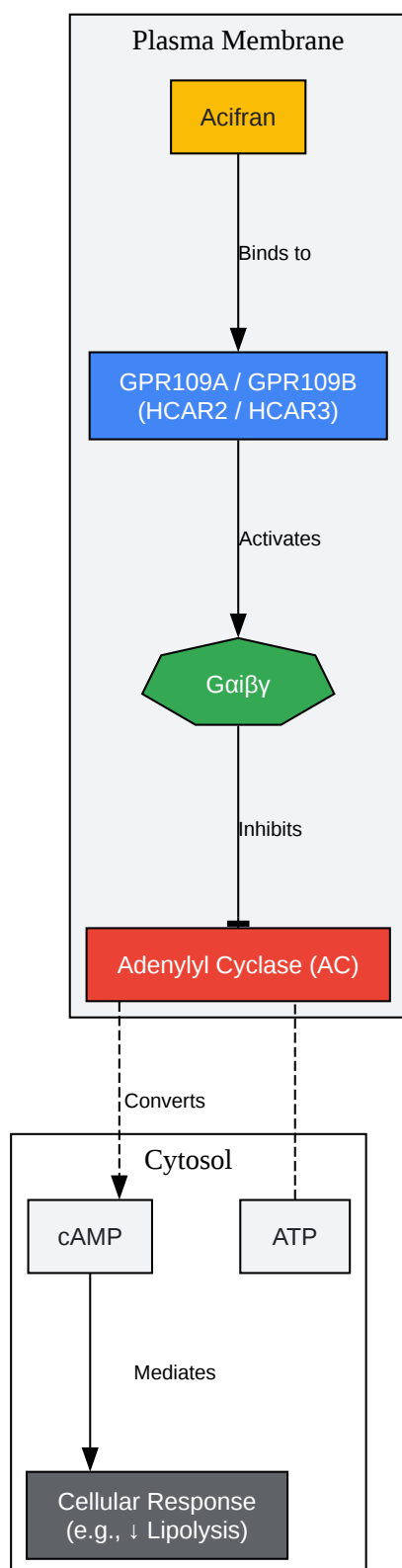
Quantitative Agonist Activity Data

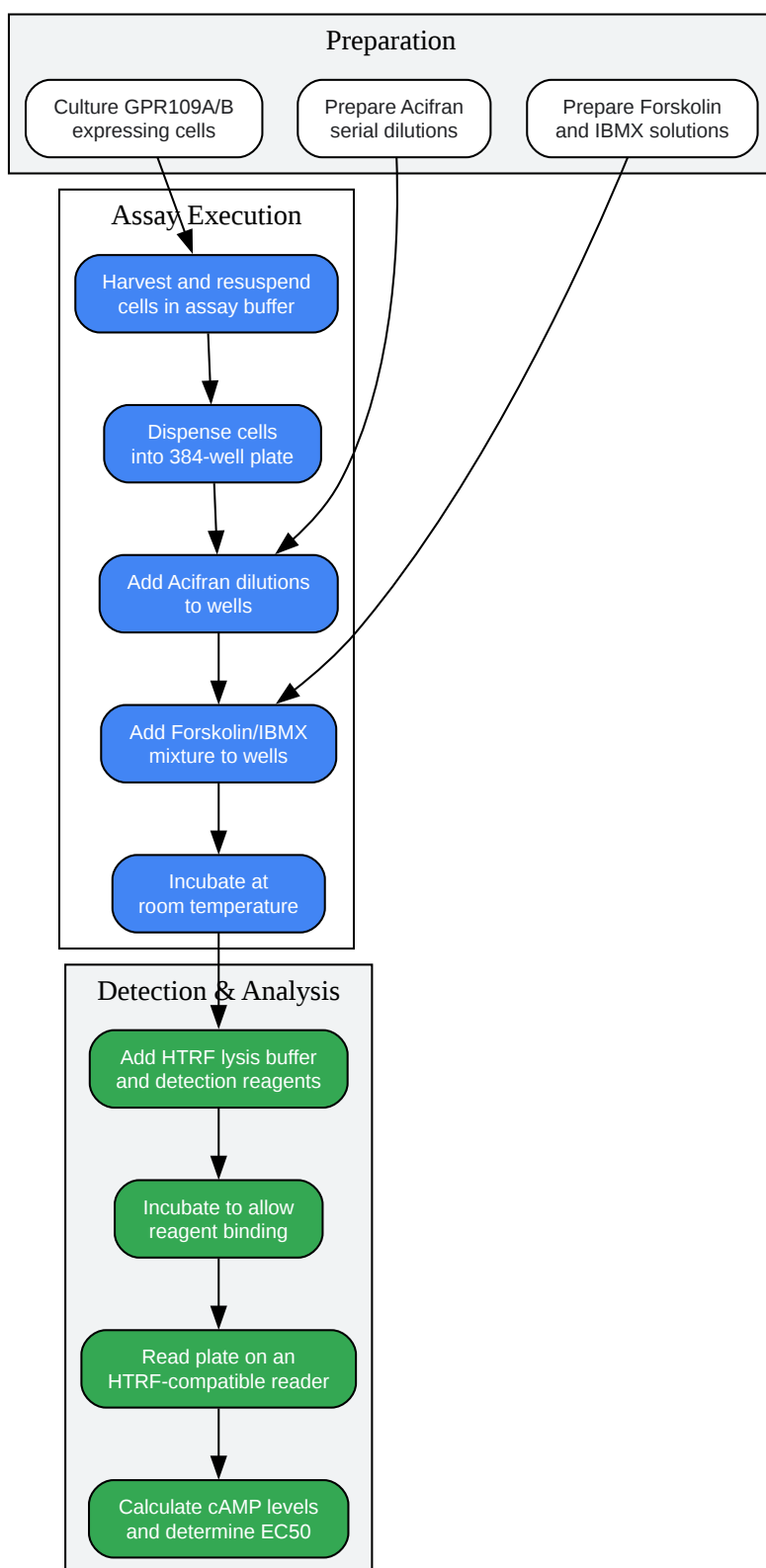
The potency of **Acifran** at its primary biological targets has been quantified through in vitro functional assays. The half-maximal effective concentration (EC50) values, which represent the concentration of **Acifran** required to elicit 50% of the maximal response, are summarized in the table below.

Target	Receptor Subtype	Species	In Vitro Activity (EC50)	Reference
GPR109A	High-affinity niacin receptor (HCAR2)	Human	1.3 μ M	[2]
GPR109B	Low-affinity niacin receptor (HCAR3)	Human	4.2 μ M	[2]

Signaling Pathway of Acifran

As an agonist of the Gi-coupled receptors GPR109A and GPR109B, **Acifran** modulates intracellular signaling by inhibiting the production of the second messenger cAMP. The binding of **Acifran** to the receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein. The G α i subunit then dissociates and inhibits the enzyme adenylyl cyclase, resulting in reduced conversion of ATP to cAMP.





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